REACTION_CXSMILES
|
C(Br)CCCCC.[CH2:8]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH2:22][CH2:23][C:24](=[O:27])[NH:25][N:26]=1)[CH2:9]CCCC>>[CH2:8]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]1[CH2:22][CH2:23][C:24](=[O:27])[NH:25][N:26]=1)[CH3:9]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
6-(o-Hexyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OC1=C(C=CC=C1)C=1CCC(NN1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Similarly prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C=CC=C1)C=1CCC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |